The compound (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one is a complex organic molecule characterized by its unique structural features. It consists of a butanone core substituted with a morpholine sulfonamide and a tetrahydro-dioxepinoisoquinoline moiety. This structure suggests potential for diverse biological interactions, making it a candidate for various pharmacological applications.
The biological activity of this compound can be predicted using computational models that analyze structure-activity relationships. Such models suggest that compounds with similar structures may exhibit activities such as:
Synthesis of this compound can be achieved through multi-step organic synthesis techniques:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
The potential applications of this compound include:
Interaction studies are essential to understand how this compound affects biological systems. Techniques such as:
These studies help elucidate the mechanism of action and potential side effects associated with the compound .
Several compounds share structural features with (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist for mGluR5 | Investigational drug with neuroprotective effects |
| Curcumin | Contains multiple phenolic groups | Antioxidant and anti-inflammatory | Derived from turmeric; low bioavailability |
| Quercetin | Flavonoid structure | Antioxidant and anticancer | Naturally occurring; broad-spectrum activity |
This comparison highlights the unique combination of structural features in the target compound that may confer specific biological activities not found in others .